113-N16B

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C73H147N7O4S8 |

|---|---|

分子量 |

1443.5 g/mol |

IUPAC 名称 |

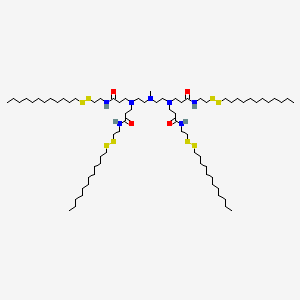

3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide |

InChI |

InChI=1S/C73H147N7O4S8/c1-6-10-14-18-22-26-30-34-38-42-62-85-89-66-50-74-70(81)46-54-79(55-47-71(82)75-51-67-90-86-63-43-39-35-31-27-23-19-15-11-7-2)60-58-78(5)59-61-80(56-48-72(83)76-52-68-91-87-64-44-40-36-32-28-24-20-16-12-8-3)57-49-73(84)77-53-69-92-88-65-45-41-37-33-29-25-21-17-13-9-4/h6-69H2,1-5H3,(H,74,81)(H,75,82)(H,76,83)(H,77,84) |

InChI 键 |

MWQQYWMBUYBCEU-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCSSCCNC(=O)CCN(CCC(=O)NCCSSCCCCCCCCCCCC)CCN(C)CCN(CCC(=O)NCCSSCCCCCCCCCCCC)CCC(=O)NCCSSCCCCCCCCCCCC |

产品来源 |

United States |

Foundational & Exploratory

113-N16B Ionizable Lipid: A Technical Guide for Lung-Selective mRNA Delivery

Abstract

The 113-N16B ionizable lipid is a synthetic cationic lipid that has demonstrated significant potential for the targeted delivery of messenger RNA (mRNA) to the lungs.[1][2] This technical guide provides a comprehensive overview of this compound, including its synthesis, formulation into lipid nanoparticles (LNPs), and its application in lung-selective gene therapy. The document is intended for researchers, scientists, and drug development professionals working in the field of nucleic acid therapeutics.

Introduction

The delivery of mRNA therapeutics to specific extrahepatic tissues remains a significant challenge in the field of gene therapy. While the liver is a common target for LNP-based delivery systems, the development of materials with tropism for other organs, such as the lungs, is crucial for treating a wide range of diseases. The this compound ionizable lipid, as part of the "N-series" of lipids characterized by an amide bond in the tail, has emerged as a promising candidate for lung-selective mRNA delivery.[1][2] When formulated into LNPs, this compound can preferentially deliver its mRNA cargo to pulmonary cells, including endothelial cells, macrophages, and epithelial cells.[1]

Physicochemical Properties and LNP Formulation

LNP Composition

Lipid nanoparticles incorporating this compound are typically formulated with a standard four-component system to ensure stability and efficacy. The molar ratio of these components is critical for the proper formation and function of the LNPs.

| Component | Molar Ratio (%) | Function |

| This compound | 50 | Ionizable cationic lipid; facilitates mRNA encapsulation and endosomal escape. |

| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 10 | Helper lipid; aids in membrane fusion and endosomal escape. |

| Cholesterol | 38.5 | Structural component; enhances LNP stability. |

| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) | 1.5 | PEGylated lipid; controls particle size and prevents aggregation. |

Physicochemical Characteristics of this compound LNPs

While the primary literature describing this compound does not explicitly report its pKa value or the precise particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs, typical characteristics for similar LNP systems are provided below for reference. It is important to note that these values can vary based on the specific formulation parameters and measurement conditions.

| Parameter | Typical Value (for similar LNP systems) |

| pKa | 6.0 - 7.0 |

| Particle Size (Diameter) | 80 - 150 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential | Near-neutral at physiological pH |

| mRNA Encapsulation Efficiency | > 90% |

Experimental Protocols

Synthesis of this compound Ionizable Lipid

The synthesis of this compound is achieved through a Michael addition reaction, a common method for creating libraries of ionizable lipids.

Diagram of Synthesis Workflow

Caption: Synthesis of this compound via Michael addition.

Methodology:

-

Reactant Preparation: The amine headgroup and the acrylamide tail are prepared as stock solutions in an appropriate solvent.

-

Reaction Setup: The amine and acrylamide solutions are mixed in a sealed vial. The reaction is typically performed without a solvent and at an elevated temperature (e.g., 90°C) for several days to ensure completion.

-

Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the resulting ionizable lipid is purified using column chromatography to remove any unreacted starting materials and byproducts.

-

Characterization: The final product is characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its chemical structure and purity.

Formulation of this compound LNPs for mRNA Delivery

The formulation of mRNA-loaded LNPs is performed using a microfluidic mixing technique, which allows for precise control over particle size and distribution.

Diagram of LNP Formulation Workflow

Caption: Microfluidic formulation of this compound LNPs.

Methodology:

-

Preparation of Solutions:

-

The lipid mixture (this compound, DOPE, cholesterol, and DMG-PEG2000) is dissolved in ethanol at the desired molar ratios.

-

The mRNA is dissolved in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes.

-

The two solutions are pumped through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.

-

-

Dialysis: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

-

Concentration and Sterilization: The dialyzed LNPs are concentrated using a centrifugal filter and sterilized by passing through a 0.22 µm filter.

Determination of mRNA Encapsulation Efficiency

The encapsulation efficiency of mRNA within the LNPs is a critical quality attribute and can be determined using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay.

Methodology:

-

Reagent Preparation: Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer.

-

Sample Preparation:

-

To measure total mRNA, a sample of the LNP formulation is lysed with a detergent (e.g., 2% Triton X-100) to release the encapsulated mRNA.

-

To measure unencapsulated ("free") mRNA, an intact sample of the LNP formulation is used.

-

-

Standard Curve: A standard curve is generated using known concentrations of mRNA.

-

Fluorescence Measurement: The RiboGreen working solution is added to the samples and standards in a 96-well plate. The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (approximately 480 nm and 520 nm, respectively).

-

Calculation: The concentration of total and free mRNA is determined from the standard curve. The encapsulation efficiency is calculated using the following formula:

-

Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

In Vivo Performance of this compound LNPs

Lung-Selective mRNA Delivery

In vivo studies in mice have demonstrated the ability of this compound LNPs to selectively deliver mRNA to the lungs following systemic administration.[1] When luciferase mRNA was encapsulated in this compound LNPs and injected intravenously into mice, bioluminescence was predominantly observed in the lungs.[1]

Cellular Tropism in the Lungs

Further investigation into the cellular targets of this compound LNPs within the lungs revealed a broad tropism for various pulmonary cell types.[1] Using a Cre-LoxP reporter mouse model, it was shown that this compound LNPs deliver Cre mRNA to:

-

Endothelial Cells: 69.6% of total endothelial cells were transfected.[1]

-

Macrophages: 18.9% of macrophages were transfected.[1]

-

Epithelial Cells: 7.3% of epithelial cells were transfected.[1]

This demonstrates that while there is a strong preference for endothelial cells, this compound LNPs can also effectively transfect other important cell populations within the lung.[1]

Diagram of Cellular Targeting in the Lung

Caption: Cellular tropism of this compound LNPs in the lung.

Conclusion

The this compound ionizable lipid represents a significant advancement in the field of targeted mRNA delivery. Its ability to be formulated into LNPs that selectively target the lungs, and specifically a range of pulmonary cell types, opens up new avenues for the development of therapies for various lung diseases. This technical guide provides a foundational understanding of this compound, from its synthesis and formulation to its in vivo performance. Further research and optimization of LNP formulations containing this compound will be crucial in translating this promising technology into clinical applications.

References

Unveiling the Mechanism of 113-N16B: A Technical Guide to Lung-Selective mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. Among the diverse array of ionizable lipids developed for LNP formulation, the N-series of lipidoids has garnered significant attention for its remarkable ability to facilitate lung-selective mRNA delivery. This technical guide provides an in-depth exploration of the mechanism of action of a prominent member of this series, 113-N16B, offering a comprehensive resource for researchers and drug development professionals in the field of genetic medicine.

Core Principles of this compound Mediated mRNA Delivery

The efficacy of this compound in mRNA delivery is rooted in its unique chemical structure and its role as a key component of a multi-lipid nanoparticle system. As an ionizable cationic lipidoid, this compound is engineered to efficiently encapsulate negatively charged mRNA molecules and facilitate their delivery across cellular barriers to the cytoplasm, the site of protein translation.

The delivery process can be conceptualized as a series of sequential steps:

-

LNP Formulation and mRNA Encapsulation: this compound is formulated with other lipid components—typically a phospholipid (like DOPE or DSPC), cholesterol, and a PEGylated lipid—to form LNPs that encapsulate the mRNA cargo.

-

Systemic Administration and Circulation: Following intravenous administration, the PEGylated lipid component of the LNP provides a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.

-

Lung-Selective Accumulation: A key characteristic of N-series lipidoids, including this compound, is their propensity to accumulate in the lungs. This targeting is influenced by the specific amine headgroup of the lipidoid, which dictates the composition of the protein corona that forms on the LNP surface in the bloodstream. This protein corona, in turn, mediates interactions with receptors on lung endothelial cells.

-

Cellular Uptake: LNPs are internalized by target lung cells, primarily through endocytosis.

-

Endosomal Escape: This is a critical and often rate-limiting step. Inside the acidic environment of the endosome, the amine headgroup of this compound becomes protonated. This positive charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm.

-

mRNA Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.

Quantitative Data on this compound Performance

The performance of this compound-formulated LNPs can be quantified through various physicochemical and biological assays. The following tables summarize key quantitative data, providing a comparative overview for researchers.

Table 1: Physicochemical Properties of this compound LNPs

| Parameter | Value | Method |

| Size (Hydrodynamic Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential (at neutral pH) | Near-neutral | Electrophoretic Light Scattering (ELS) |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |

Table 2: In Vivo Lung Transfection Efficiency of N-Series LNPs (Cre mRNA)

| LNP Formulation | Lung Cell Type | Transfection Efficiency (% of cell type) |

| This compound | Endothelial Cells | ~10% |

| Macrophages | ~5% | |

| Epithelium | ~2% | |

| 306-N16B | Endothelial Cells | ~34% |

| Macrophages | ~2% | |

| Epithelium | ~1.5% |

Table 3: In Vivo Biodistribution of Luciferase mRNA Delivered by LNPs

| Organ | Luciferase Expression (Relative Light Units) |

| Lung | High |

| Liver | Low to Moderate |

| Spleen | Low |

| Kidney | Negligible |

| Heart | Negligible |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the formulation and evaluation of this compound LNPs.

LNP Formulation via Microfluidics

Lipid nanoparticles encapsulating mRNA are typically formulated using a microfluidic mixing device, which allows for precise control over nanoparticle size and polydispersity.

Materials:

-

This compound (in ethanol)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

-

Cholesterol (in ethanol)

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (in ethanol)

-

mRNA (in citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG 2000 at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare the mRNA solution in a low pH citrate buffer.

-

Set the flow rates of the microfluidic device to achieve a desired aqueous to organic solvent ratio (typically 3:1).

-

Inject the lipid solution into one inlet of the microfluidic cartridge and the mRNA solution into the other inlet.

-

The rapid mixing of the two streams within the microfluidic channels leads to the self-assembly of LNPs encapsulating the mRNA.

-

The resulting LNP solution is collected and dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.

In Vivo Evaluation of mRNA Delivery

The in vivo efficacy of this compound LNPs is commonly assessed by measuring the expression of a reporter protein, such as luciferase, in a mouse model.

Procedure:

-

Formulate LNPs encapsulating luciferase mRNA as described above.

-

Administer the LNP-mRNA formulation to mice via intravenous (tail vein) injection.

-

At various time points post-injection (e.g., 6, 24, 48 hours), administer the luciferase substrate (D-luciferin) to the mice via intraperitoneal injection.

-

Image the mice using an in vivo imaging system (IVIS) to detect bioluminescence.

-

Quantify the bioluminescent signal in different organs to determine the biodistribution and level of protein expression.

-

For more detailed analysis, organs can be harvested, homogenized, and assayed for luciferase activity using a luminometer.

Visualizing the Mechanism of Action

To provide a clearer understanding of the complex biological processes involved in this compound mediated mRNA delivery, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Conclusion

The this compound lipidoid represents a significant advancement in the field of mRNA delivery, offering a promising solution for targeting therapeutic payloads to the lungs. Its mechanism of action, centered around the unique properties of its amine headgroup, facilitates efficient mRNA encapsulation, lung-selective accumulation, and effective endosomal escape. This technical guide provides a foundational understanding of these processes, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying pathways. As research in this area continues to evolve, a deeper understanding of the structure-function relationships of ionizable lipids like this compound will be paramount in designing the next generation of safe and effective mRNA-based medicines.

The Advent of 113-N16B: A Technical Guide to a Novel Cationic Lipid for Targeted mRNA Delivery

Introduction

The landscape of therapeutic modalities has been significantly reshaped by the advent of messenger RNA (mRNA) technologies. The success of mRNA vaccines for COVID-19 has underscored the vast potential of this platform for a wide array of diseases. Central to the success of mRNA therapeutics is the development of sophisticated delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical frontrunners. These LNPs are meticulously engineered multi-component systems designed to protect the fragile mRNA cargo and facilitate its delivery into target cells. A critical component of these LNPs is the ionizable cationic lipid, which plays a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficiency.

This technical guide provides an in-depth overview of the discovery and synthesis of a novel ionizable cationic lipid, 113-N16B . This lipid is part of the "N-series" of lipidoids, characterized by an amide bond in their tail structure, which has been demonstrated to confer a remarkable tropism for pulmonary tissue. This lung-targeting capability opens up new avenues for the treatment of a variety of pulmonary diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis, formulation, and biological activity of this compound.

Discovery of this compound and the N-Series Lipids

The discovery of this compound arose from a library screening approach aimed at identifying novel ionizable lipids with unique in vivo biodistribution profiles. Researchers systematically synthesized a library of "N-series" lipidoids, which are distinguished by the presence of an amide bond in their hydrophobic tails. This is in contrast to the "O-series" lipids, which contain an ester bond and tend to favor liver targeting.

The synthesis of this library was based on a Michael addition reaction, a robust and versatile method for forming carbon-carbon and carbon-heteroatom bonds. By reacting various amine-containing head groups with different alkyl-acrylamide tails, a diverse library of lipidoids was generated. The nomenclature, this compound, designates a specific combination of an amine head (113) and an acrylamide tail with a 16-carbon chain (N16B).

In vivo screening of these N-series LNPs in mice, carrying a luciferase-encoding mRNA, revealed a striking and consistent delivery to the lungs, with minimal expression in the liver and spleen. Among this series, this compound was identified as a lead candidate, demonstrating preferential delivery of mRNA to pulmonary endothelial cells, as well as to macrophages and epithelial cells within the lung.[1]

Experimental Protocols

Synthesis of this compound Lipid

The synthesis of this compound is achieved through a Michael addition reaction. While the exact, detailed protocol for the specific amine head "113" is proprietary, a general and representative protocol for the synthesis of N-series lipidoids is provided below. This reaction involves the conjugate addition of an amine to an alkyl-acrylamide.

Materials:

-

Amine head group (e.g., a commercially available polyamine)

-

N,N'-bis(acryloyl)cystamine (as a precursor for the bioreducible acrylamide tail) or a pre-synthesized alkyl-acrylamide with a disulfide bond.

-

Solvent (e.g., methanol or solvent-free)

-

Stirring apparatus

-

Reaction vessel (e.g., Teflon-lined glass screw-top vial)

-

Purification system (e.g., flash chromatography with silica gel)

Generalized Protocol:

-

Reactant Preparation: The amine head group and the alkyl-acrylamide tail are prepared. For bioreducible lipids, the acrylamide tail often contains a disulfide bond to allow for degradation in the reducing environment of the cell cytoplasm.

-

Michael Addition Reaction: The amine head group and the alkyl-acrylamide are mixed, often in a solvent-free manner or in a minimal amount of a suitable solvent like methanol. The reaction mixture is then stirred at a controlled temperature (e.g., room temperature to 50°C) for a specified duration (e.g., 24-48 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Purification: Upon completion of the reaction, the crude product is purified to isolate the desired lipidoid. Flash chromatography on a silica gel column is a common method for purification. The product-containing fractions are collected and the solvent is removed under reduced pressure to yield the pure this compound lipid.

-

Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Formulation of this compound Lipid Nanoparticles (LNPs)

The formulation of LNPs encapsulating mRNA is a critical step that determines the physicochemical properties and biological activity of the final product. A widely used method is microfluidic mixing, which allows for rapid and controlled nanoprecipitation of the lipids around the mRNA.

Materials:

-

This compound lipid

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE, or 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG2000)

-

mRNA in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)

-

Ethanol

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis system for buffer exchange

Protocol:

-

Lipid Stock Preparation: The this compound lipid, helper lipid, cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio. A commonly used starting ratio for LNP formulations is approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

-

mRNA Solution Preparation: The mRNA is dissolved in an acidic aqueous buffer (e.g., pH 4.0). At this low pH, the ionizable amine groups of this compound become protonated, facilitating electrostatic interactions with the negatively charged phosphate backbone of the mRNA.

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing cartridge at a controlled flow rate. The rapid mixing of the two streams causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the mRNA.

-

Buffer Exchange and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs. The LNPs can then be concentrated if necessary using techniques like tangential flow filtration.

Characterization of this compound LNPs

Particle Size and Polydispersity Index (PDI):

-

Method: Dynamic Light Scattering (DLS)

-

Procedure: A diluted sample of the LNP suspension is placed in a cuvette and analyzed using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the nanoparticles to determine their hydrodynamic diameter and the width of the size distribution (PDI).

Zeta Potential:

-

Method: Electrophoretic Light Scattering (ELS)

-

Procedure: The LNP sample is diluted in a suitable buffer and placed in a specialized cuvette. An electric field is applied, causing the charged particles to move. The velocity of this movement is measured to calculate the zeta potential, which is an indicator of the surface charge of the nanoparticles.

mRNA Encapsulation Efficiency:

-

Method: RiboGreen Assay

-

Procedure: The RiboGreen dye fluoresces upon binding to nucleic acids. The encapsulation efficiency is determined by measuring the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The fluorescence before lysis represents the amount of unencapsulated, surface-accessible mRNA. The fluorescence after lysis represents the total amount of mRNA. The encapsulation efficiency is calculated as: EE (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100

Quantitative Data

The following tables summarize the key quantitative data related to the performance of this compound LNPs, compiled from available research.

| Physicochemical Properties of this compound LNPs (Representative) | |

| Parameter | Value |

| Molar Ratio (this compound:DSPC:Cholesterol:DMG-PEG2000) | 50:10:38.5:1.5 |

| Particle Size (Hydrodynamic Diameter) | ~100 - 150 nm |

| Polydispersity Index (PDI) | < 0.2 |

| mRNA Encapsulation Efficiency | > 90% |

| In Vivo Lung Cell Transfection Efficiency of this compound LNPs in Mice | |

| Cell Type | Percentage of Transfected Cells |

| Endothelial Cells | 69.6% |

| Macrophages | 18.9% |

| Epithelial Cells | 7.3% |

| Data obtained from studies using Cre mRNA-loaded LNPs in Ai14 reporter mice.[1] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is to function as a key component of a lipid nanoparticle delivery system for mRNA. The LNP protects the mRNA from degradation in the bloodstream and facilitates its uptake into target cells.

Upon intravenous administration, LNPs rapidly acquire a "protein corona" from the plasma. The composition of this protein corona is believed to play a crucial role in determining the organ tropism of the LNP. For lung-targeting LNPs like those formulated with this compound, the protein corona is enriched with specific proteins that are thought to interact with receptors on pulmonary endothelial cells, leading to enhanced uptake in the lungs.

Once the LNP is internalized by the target cell, typically through endocytosis, it is enclosed within an endosome. As the endosome matures, its internal pH drops. The ionizable amine head group of this compound, which is largely neutral at physiological pH, becomes protonated in the acidic environment of the endosome. This positive charge is thought to promote interaction with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the mRNA cargo into the cytoplasm.

Once in the cytoplasm, the mRNA is translated by the cellular machinery (ribosomes) to produce the encoded protein. This protein can then exert its therapeutic effect, for example, by replacing a deficient protein or by acting as an antigen to elicit an immune response.

It is important to note that, based on the current literature, This compound itself does not appear to directly activate a specific signaling pathway . Its role is to enable the delivery of the mRNA, which then leads to the production of a protein that can modulate cellular signaling. The specific signaling pathway that is ultimately affected is therefore dependent on the nature of the protein encoded by the mRNA cargo.

Visualizations

Caption: Generalized synthesis workflow for the this compound lipid.

References

The Role of 113-N16B in Pulmonary Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics has revolutionized the landscape of medicine, with applications ranging from vaccines to gene therapies. A critical component of the success of these therapies is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic mRNA delivery. While initial LNP formulations have shown a natural tropism for the liver, recent advancements have led to the design of LNPs capable of targeted delivery to other organs. This technical guide focuses on 113-N16B, a novel ionizable lipidoid that is a key component of a lung-selective LNP system for mRNA delivery. This guide will provide an in-depth overview of the synthesis, formulation, and in vivo application of this compound-containing LNPs, supported by quantitative data, detailed experimental protocols, and visual diagrams of key workflows.

The this compound Lipidoid: Structure and Function

This compound is a synthetically designed ionizable lipidoid that, when formulated into an LNP, demonstrates a remarkable propensity for delivering its mRNA cargo to the lungs following systemic administration. Structurally, this compound is part of the "N-series" of lipidoids, which are characterized by an amide bond in their tail region. This is in contrast to the "O-series" which contain an ester bond and tend to target the liver. The precise molecular structure of the "113" amine head and the "N16B" tail of the this compound lipidoid dictates its physicochemical properties and, consequently, its in vivo behavior.

The primary role of this compound within the LNP is to facilitate the encapsulation of negatively charged mRNA and to promote its delivery across the cell membrane and subsequent release into the cytoplasm. The lung-targeting mechanism of this compound containing LNPs is not fully elucidated but is thought to be mediated by the unique protein corona that forms on the surface of the nanoparticles upon entering the bloodstream. This protein corona interacts with specific receptors or features of the pulmonary endothelium, leading to preferential uptake in the lungs.

Quantitative Data on In Vivo Performance

The in vivo efficacy of this compound LNPs for pulmonary mRNA delivery has been demonstrated in murine models. The following tables summarize the key quantitative findings from a pivotal study published in the Proceedings of the National Academy of Sciences (PNAS).

Table 1: Comparison of In Vivo Luciferase Expression of N-Series LNPs in the Lungs

| LNP Formulation | Amine Head | Lipidoid Tail | Luciferase Bioluminescence in Lungs (photons/s) |

| This compound | 113 | N16B | ~1.0 x 108 |

| 304-N16B | 304 | N16B | ~5.0 x 107 |

| 306-N16B | 306 | N16B | ~2.0 x 109 |

Data are approximated from graphical representations in the source publication for comparative purposes.

Table 2: Cellular Tropism of this compound and 306-N16B LNPs in the Lungs

| LNP Formulation | % Transfected Endothelial Cells | % Transfected Macrophages | % Transfected Epithelial Cells |

| This compound | 69.6% | 18.9% | 7.3% |

| 306-N16B | 33.6% | 1.9% | 1.5% |

These data highlight that while the 306-N16B LNP exhibits higher overall luciferase expression in the lungs, the this compound LNP demonstrates a broader cellular transfection profile, with significant delivery to endothelial cells, macrophages, and epithelial cells.[1] This makes this compound a versatile tool for targeting multiple cell types within the pulmonary environment.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, formulation, and evaluation of this compound LNPs.

Synthesis of this compound Lipidoid

The N-series lipidoids, including this compound, are synthesized via a solvent-free Michael addition reaction.

Materials:

-

Amine head (e.g., commercially available amine "113")

-

Acrylamide tail (e.g., "N16B")

-

Reaction vessel

-

Magnetic stirrer

-

Purification system (e.g., column chromatography)

Protocol:

-

Combine the amine head and acrylamide tail in a reaction vessel in a predetermined molar ratio.

-

The reaction is allowed to proceed without a solvent, typically with magnetic stirring at room temperature or with gentle heating, for a specified duration (e.g., 24-48 hours).

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, purify the resulting lipidoid using column chromatography to remove any unreacted starting materials and byproducts.

-

Characterize the final product to confirm its identity and purity using techniques like NMR and mass spectrometry.

Formulation of this compound LNPs with mRNA

The this compound LNPs encapsulating mRNA are formulated using a microfluidic mixing technique.

Materials:

-

This compound lipidoid

-

Cholesterol

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

Ethanol

-

mRNA in an acidic buffer (e.g., citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis system

Protocol:

-

Prepare a lipid stock solution in ethanol containing this compound, cholesterol, DOPC, and DMG-PEG2000 in a molar ratio of 50:38.5:10:1.5.

-

Prepare an aqueous solution of the desired mRNA in a low pH buffer.

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microfluidic channels induces the self-assembly of the LNPs.

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

-

Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Evaluation in Ai14 Reporter Mice

The Ai14 transgenic mouse model is utilized to track the cellular destination of the delivered mRNA. These mice have a loxP-flanked stop cassette preceding a tdTomato fluorescent protein reporter. Delivery of Cre recombinase mRNA results in the expression of Cre, which excises the stop cassette and leads to tdTomato expression in the transfected cells.

Materials:

-

Ai14 transgenic mice

-

This compound LNPs encapsulating Cre mRNA

-

Sterile saline for injection

-

In Vivo Imaging System (IVIS)

-

Confocal microscope

-

Flow cytometer

Protocol:

-

Administer the Cre mRNA-loaded this compound LNPs to Ai14 mice via intravenous (tail vein) injection at a specified dosage (e.g., 0.75 mg mRNA/kg).

-

At a predetermined time point post-injection (e.g., 72 hours), euthanize the mice and harvest the lungs and other organs.

-

Ex Vivo Imaging: Image the harvested organs using an IVIS to visualize the macroscopic distribution of tdTomato fluorescence.

-

Confocal Microscopy:

-

Fix the lung tissue in 4% paraformaldehyde.

-

Embed the tissue in optimal cutting temperature (OCT) compound and prepare frozen sections.

-

Mount the sections on microscope slides and stain with appropriate markers if necessary (e.g., DAPI for nuclei).

-

Image the sections using a confocal microscope to visualize the cellular localization of tdTomato fluorescence.

-

-

Flow Cytometry:

-

Process the lung tissue into a single-cell suspension by mechanical and enzymatic digestion.

-

Stain the cells with fluorescently labeled antibodies against cell surface markers for endothelial cells (e.g., CD31), macrophages (e.g., F4/80), and epithelial cells (e.g., EpCAM).

-

Analyze the cell suspension using a flow cytometer to quantify the percentage of tdTomato-positive cells within each cell population.

-

Visualizing Key Processes

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for evaluating this compound LNP-mediated mRNA delivery in vivo.

Logical Relationship of LNP Components and Lung Targeting

References

An In-depth Technical Guide on the Interaction of 113-N16B with Plasma Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipidoid 113-N16B is a disulfide bond-containing ionizable cationic lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). A critical determinant of the in vivo fate and efficacy of such LNP-based delivery systems is their interaction with plasma proteins upon administration. This interaction leads to the formation of a "protein corona," a layer of adsorbed proteins that effectively becomes the biological identity of the nanoparticle, mediating its interactions with cells and tissues. This technical guide provides a comprehensive overview of the interaction between this compound-containing LNPs and plasma proteins, including qualitative data on protein corona composition and detailed experimental protocols for characterization.

The Protein Corona of this compound-based Lipid Nanoparticles

Upon intravenous administration, LNPs formulated with this compound rapidly associate with proteins in the bloodstream. This protein corona is a dynamic entity, with proteins of varying affinities associating and dissociating from the nanoparticle surface. The composition of this corona is dictated by the physicochemical properties of the LNP, including its size, charge, and surface chemistry, which are in turn influenced by the constituent lipidoids like this compound.

Research has shown that the protein corona plays a pivotal role in the biodistribution and cellular uptake of LNPs. For instance, certain adsorbed proteins, known as opsonins, can facilitate recognition and clearance by the mononuclear phagocyte system, while other proteins, or dysopsonins, may help to prolong circulation and promote targeting to specific tissues.

Qualitative Composition of the Protein Corona

| Protein Class | Key Proteins Identified | Putative Role in LNP Biology |

| Albumins | Serum Albumin | Major component of the protein corona, influences biodistribution and circulation half-life. |

| Fibrinogens | Fibrinogen beta chain, Fibrinogen gamma chain | Adhesion to endothelial cells, potentially influencing lung targeting.[1] |

| Apolipoproteins | Apolipoprotein E (ApoE) | Can mediate uptake in the liver via lipoprotein receptors.[1] |

Experimental Protocols for Characterizing this compound-Plasma Protein Interactions

A thorough understanding of the protein corona of this compound LNPs requires robust experimental characterization. The following are detailed methodologies for key experiments used to identify and quantify the components of the protein corona and to measure the binding kinetics of specific protein-LNP interactions.

Proteomics Analysis of the LNP Protein Corona

This protocol outlines the identification and relative quantification of proteins that bind to this compound LNPs when exposed to plasma.

Workflow for Proteomics Analysis of LNP Protein Corona

Caption: Workflow for the proteomics analysis of the LNP protein corona.

Methodology:

-

LNP-Plasma Incubation:

-

Disperse this compound LNPs in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.

-

Mix the LNP dispersion with pooled human plasma at a 1:1 (v/v) ratio.

-

Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for protein corona formation.

-

-

Isolation of LNP-Protein Complexes:

-

Separate the LNP-protein complexes from unbound plasma proteins. A common method is ultracentrifugation.

-

Centrifuge the mixture at a high speed (e.g., 20,000 x g) for 30 minutes at 4°C. The optimal speed and duration may need to be determined empirically based on LNP size and density.

-

Carefully remove the supernatant containing unbound proteins.

-

-

Washing:

-

Resuspend the pellet containing the LNP-protein complexes in cold PBS.

-

Repeat the centrifugation and resuspension steps at least twice to minimize the presence of non-specifically bound proteins.

-

-

Protein Elution and Preparation for Mass Spectrometry:

-

Elute the bound proteins from the washed LNPs using a lysis buffer containing a denaturing agent (e.g., SDS).

-

Quantify the total protein concentration using a standard assay (e.g., BCA assay).

-

Perform an in-solution tryptic digest of the eluted proteins to generate peptides suitable for mass spectrometry analysis.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a human protein database (e.g., UniProt).

-

Perform label-free quantification (e.g., using spectral counting or precursor ion intensity) to determine the relative abundance of the identified proteins in the corona.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR can be used to measure the binding kinetics (association and dissociation rates) of a specific plasma protein to this compound LNPs in real-time.

Conceptual Workflow for SPR Analysis of LNP-Protein Interaction

Caption: Conceptual workflow for SPR analysis of LNP-protein interaction.

Methodology:

-

LNP Immobilization:

-

Select an appropriate sensor chip for LNP immobilization (e.g., a liposome-capturing L1 chip).

-

Prepare the this compound LNPs in a suitable running buffer (e.g., HBS-P+).

-

Inject the LNPs over the sensor surface to achieve a stable baseline, indicating successful immobilization.

-

-

Analyte Preparation:

-

Prepare a series of dilutions of the purified plasma protein of interest (e.g., human serum albumin) in the running buffer. A typical concentration range might be 0-1000 nM.

-

-

Binding Measurement:

-

Inject the different concentrations of the protein over the immobilized LNP surface, followed by a dissociation phase with running buffer.

-

Record the binding response (in Resonance Units, RU) over time to generate sensorgrams.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes that occur upon the binding of a protein to LNPs, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound LNPs in a suitable buffer (e.g., PBS) to be placed in the sample cell of the calorimeter.

-

Prepare a more concentrated solution of the purified plasma protein in the same buffer to be loaded into the injection syringe. It is crucial that both solutions are in an identical buffer to minimize heats of dilution.

-

-

Titration:

-

Perform a series of small injections of the protein solution into the LNP solution in the sample cell while monitoring the heat released or absorbed.

-

Allow the system to reach equilibrium between each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of protein to LNP.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Conclusion

The interaction of this compound-based lipid nanoparticles with plasma proteins is a critical aspect of their biological performance. The formation of a protein corona dictates their biodistribution, cellular uptake, and ultimately, their therapeutic efficacy. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of these interactions. A thorough understanding of the protein corona will enable the rational design of more effective and targeted LNP-based drug delivery systems. Researchers and drug development professionals are encouraged to adapt and optimize these methodologies for their specific applications to advance the development of novel mRNA therapeutics.

References

An In-depth Technical Guide to the Biodistribution of 113-N16B based Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biodistribution of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid 113-N16B. This lipid is a key component of the "N-series" lipidoids, which have demonstrated a remarkable tropism for the lungs following systemic administration. This document synthesizes available data on organ and cellular targeting, outlines relevant experimental methodologies, and visualizes the key pathways and workflows involved in the study of these delivery systems.

Quantitative Biodistribution Data

The primary characteristic of this compound based LNPs is their preferential accumulation and functional mRNA delivery to the lungs. Quantitative analysis in murine models has elucidated the specific cell types within the lung that are targeted by these nanoparticles.

Table 1: In Vivo Lung Cell-Type Transfection Efficiency of this compound LNPs

The following table summarizes the percentage of specific lung cell populations successfully transfected by this compound LNPs following a single intravenous injection in Ai14 transgenic mice.[1] Transfection was quantified by the expression of tdTomato fluorescent protein after delivery of Cre recombinase mRNA.

| Cell Type | Cell Surface Markers | Transfection Efficiency (% of Cell Population) |

| Endothelial Cells | CD45- CD11b- CD326- CD31+ | 69.6% |

| Macrophages | Not specified in snippet | 18.9% |

| Epithelial Cells | CD45- CD326+ | 7.3% |

Data sourced from Qiu M, et al. PNAS, 2022.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biodistribution studies. The following protocols are based on the methods described in the foundational research on this compound LNPs.[1]

LNP Formulation and Preparation

Objective: To formulate LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

-

Ionizable lipid: this compound

-

Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

mRNA (e.g., Cre recombinase mRNA)

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

Protocol:

-

Dissolve the ionizable lipid (this compound), helper lipid, cholesterol, and DMG-PEG2000 in ethanol to create the lipid solution. A common molar ratio for N-series LNPs is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

-

Dissolve the mRNA cargo in a 10 mM sodium citrate buffer (pH 4.0).

-

Utilize a microfluidic mixing device (e.g., NanoAssemblr) to combine the lipid-ethanol solution and the mRNA-buffer solution. The rapid mixing under controlled flow rates facilitates the self-assembly of LNPs with encapsulated mRNA.

-

The mixture is then diluted with PBS to neutralize the pH and stabilize the newly formed LNPs.

-

Dialyze the resulting LNP solution against PBS overnight at 4°C to remove residual ethanol and non-encapsulated mRNA.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

In Vivo Biodistribution and Cellular Uptake Analysis

Objective: To determine the organ-level biodistribution and quantify mRNA delivery to specific lung cell populations in vivo.

Animal Model:

-

Ai14 transgenic mice, which express tdTomato fluorescent protein upon Cre-mediated recombination.

Protocol:

-

Administer the mRNA (Cre)-loaded this compound LNPs to Ai14 mice via a single tail vein injection. A typical dosage is 0.75 mg mRNA equivalent per kg of body weight.[1]

-

At a predetermined time point (e.g., 72 hours post-injection), euthanize the mice.

-

Perfuse the vasculature with PBS to remove blood from the organs.

-

Harvest major organs (lungs, liver, spleen, heart, kidneys) for ex vivo imaging using an in vivo imaging system (IVIS) to visualize tdTomato fluorescence, providing a qualitative assessment of organ-level protein expression.

-

To quantify cellular uptake in the lungs, process the harvested lung tissue into a single-cell suspension. This typically involves mechanical dissociation followed by enzymatic digestion (e.g., with collagenase and DNase).

-

Stain the single-cell suspension with a panel of fluorescently-conjugated antibodies against cell surface markers to identify specific cell populations (e.g., CD31 for endothelial cells, CD326 for epithelial cells, CD45 for immune cells).

-

Analyze the stained cells using a flow cytometer. Gate on the specific cell populations and quantify the percentage of tdTomato-positive cells within each gate to determine the transfection efficiency.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in LNP biodistribution and its analysis.

Proposed Mechanism of Lung Targeting

The specific tropism of N-series LNPs like this compound for the lungs is believed to be mediated by the formation of a unique protein corona upon entry into the bloodstream. This diagram illustrates the proposed sequence of events leading to preferential uptake by lung cells.

LNP Cellular Uptake and Endosomal Escape

Once the LNP binds to the target cell, it is internalized via endocytosis. The acidic environment of the endosome is crucial for the ionizable lipid to become protonated, which facilitates the release of the mRNA cargo into the cytoplasm.

Experimental Workflow for In Vivo Analysis

This diagram outlines the logical flow of an experiment designed to quantify the cell-type-specific delivery of this compound LNPs in the lungs.

References

Technical Guide: Cellular Uptake Mechanism of 113-N16B Lipid Nanoparticles

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the cellular uptake mechanism of 113-N16B LNPs is not extensively available in the public domain. This guide provides a comprehensive overview of the likely cellular uptake mechanisms based on the established principles of lipid nanoparticle (LNP) biology, supported by representative data and protocols from related systems.

Introduction to Lipid Nanoparticle (LNP) Cellular Uptake

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics.[1] Their journey into the cell is a critical step that dictates the efficacy of the therapeutic cargo. The cellular uptake of LNPs is a complex process, primarily mediated by endocytosis, which involves the internalization of the nanoparticles into membrane-bound vesicles.[1][2] The specific endocytic pathway utilized can be influenced by the physicochemical properties of the LNP, including its size, surface charge, and the composition of its lipid components, as well as the cell type being targeted.[3][4] For LNPs, including likely candidates such as this compound, the main endocytic pathways involved are macropinocytosis, clathrin-mediated endocytosis (CME), and caveolae-mediated endocytosis (CvME).[2]

Key Endocytic Pathways for LNP Internalization

Macropinocytosis

Macropinocytosis is a non-specific, actin-dependent process characterized by the formation of large, irregular vesicles called macropinosomes.[2] This pathway is often implicated in the uptake of larger nanoparticles.[2] It is a form of fluid-phase uptake and can be a significant route of entry for LNPs into certain cell types, particularly cancer cells and phagocytic cells.[5]

Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a receptor-mediated process that involves the formation of small (around 100 nm) vesicles coated with the protein clathrin.[2][6] This is a major entry route for many viruses, nutrients, and also nanoparticles. The interaction of ligands on the LNP surface with specific cell surface receptors can trigger the assembly of clathrin coats and subsequent vesicle formation.[6]

Caveolae-Mediated Endocytosis (CvME)

Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and the protein caveolin.[7][8] Caveolae-mediated endocytosis is another receptor-mediated pathway, typically involving smaller vesicles (60-80 nm) than those in CME.[2] This pathway is particularly relevant for transport across endothelial and epithelial cell layers.[7] LNPs targeting these tissues may utilize this entry mechanism.[9]

Quantitative Analysis of LNP Uptake

The efficiency and kinetics of LNP uptake can be quantified using various in vitro assays. Below are representative tables summarizing the kind of quantitative data obtained from such studies.

Table 1: Cellular Uptake Efficiency of this compound LNPs in Lung Epithelial Cells

| Time (hours) | % of Fluorescently-Labeled LNP Positive Cells | Mean Fluorescence Intensity (Arbitrary Units) |

| 1 | 25.3 ± 3.1 | 150 ± 20 |

| 2 | 55.8 ± 4.5 | 420 ± 35 |

| 4 | 85.2 ± 5.2 | 980 ± 60 |

| 8 | 92.1 ± 3.8 | 1500 ± 85 |

| 24 | 95.6 ± 2.9 | 1850 ± 110 |

Table 2: Effect of Endocytosis Inhibitors on this compound LNP Uptake

| Inhibitor | Target Pathway | Concentration | % Inhibition of LNP Uptake |

| Cytochalasin D | Macropinocytosis | 10 µM | 45.2 ± 5.5 |

| Chlorpromazine | Clathrin-mediated | 30 µM | 30.8 ± 4.1 |

| Genistein | Caveolae-mediated | 200 µM | 15.5 ± 3.2 |

| Amiloride | Macropinocytosis | 50 µM | 40.1 ± 6.0 |

| Dynasore | Dynamin-dependent pathways | 80 µM | 75.9 ± 7.8 |

Experimental Protocols

In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol describes the quantification of cellular uptake of fluorescently labeled LNPs.

-

Cell Culture: Plate target cells (e.g., A549 lung epithelial cells) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

LNP Preparation: Prepare fluorescently labeled this compound LNPs by incorporating a lipid-conjugated fluorophore (e.g., DiD) during the formulation process.

-

Treatment: Aspirate the culture medium and add fresh medium containing the fluorescent LNPs at a final concentration of 50 nM. Incubate for various time points (e.g., 1, 2, 4, 8, 24 hours) at 37°C.

-

Cell Harvesting: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove non-internalized LNPs. Detach the cells using trypsin-EDTA.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 2% FBS). Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., APC for DiD). Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Endocytosis Inhibition Assay

This protocol aims to identify the primary endocytic pathways involved in LNP uptake.

-

Cell Culture: Plate cells as described in protocol 4.1.

-

Inhibitor Pre-treatment: Pre-incubate the cells with media containing specific endocytosis inhibitors (see Table 2 for examples) for 1 hour at 37°C.

-

LNP Treatment: Without washing out the inhibitors, add fluorescently labeled this compound LNPs to the wells and incubate for 4 hours at 37°C.

-

Analysis: Harvest and analyze the cells by flow cytometry as described in protocol 4.1. The percentage of inhibition is calculated relative to the uptake in untreated control cells.

Confocal Microscopy for Intracellular Trafficking

This protocol visualizes the subcellular localization of LNPs.

-

Cell Culture: Plate cells on glass-bottom dishes suitable for confocal microscopy.

-

LNP and Organelle Staining: Treat cells with fluorescently labeled LNPs for 4 hours. In the last 30 minutes of incubation, add specific fluorescent dyes to stain endosomes (e.g., LysoTracker Red for late endosomes/lysosomes).

-

Imaging: Wash the cells with PBS and replace with fresh imaging medium. Image the cells using a confocal laser scanning microscope. Co-localization analysis between the LNP signal and the organelle stains can reveal the intracellular trafficking pathway.

Visualizing Cellular Uptake and Experimental Workflows

Signaling Pathways in LNP Endocytosis

References

- 1. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in mRNA-LNP therapeutics: immunological and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using macropinocytosis for intracellular delivery of therapeutic nucleic acids to tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Caveolae-mediated endocytosis of intratracheally instilled gold colloid nanoparticles at the air-blood barrier in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caveolae-Mediated Endocytosis is Critical for Albumin Cellular Uptake and Response to Albumin-Bound Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering Caveolae-Targeted Lipid Nanoparticles To Deliver mRNA to the Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 113-N16B for Non-Liver Tissue Targeting

This technical guide provides a comprehensive overview of the ionizable cationic lipid this compound, a key component of lipid nanoparticles (LNPs) designed for the targeted delivery of messenger RNA (mRNA) to non-liver tissues, particularly the lungs. This document details the experimental data, protocols, and underlying mechanisms associated with this compound-mediated mRNA delivery.

Introduction to this compound and Non-Liver Targeting

The delivery of nucleic acid therapeutics, such as mRNA, has been a significant challenge, with many delivery systems exhibiting a natural tropism for the liver.[1][2] This has limited the application of mRNA-based therapies primarily to liver-related diseases and vaccines. The development of novel delivery vectors capable of targeting extrahepatic tissues is therefore of critical importance.

This compound is a synthetic ionizable cationic lipidoid featuring an amide bond in its tail region.[2][3] This structural feature is a key determinant of its ability to selectively deliver mRNA to the lungs following systemic administration.[3] LNPs formulated with this compound have demonstrated preferential transfection of pulmonary endothelial cells, as well as macrophages and epithelial cells within the lung tissue.[2]

Quantitative Data on In Vivo Transfection Efficiency

The in vivo efficacy of this compound LNPs for lung-specific mRNA delivery has been quantified using a Cre-LoxP reporter mouse model (Ai14 mice). In this system, delivery of Cre recombinase mRNA results in the expression of the fluorescent protein tdTomato in transfected cells.[2][4]

| Target Cell Type in Lung | Transfection Efficiency (% of Cell Type)[2] |

| Endothelial Cells | 69.6% |

| Macrophages | 18.9% |

| Epithelial Cells | 7.3% |

Table 1: In vivo transfection efficiency of this compound LNPs in various lung cell populations after a single intravenous injection of Cre mRNA-loaded LNPs.

In a comparative study, this compound LNPs demonstrated broader cellular targeting within the lung compared to another lung-targeting LNP, 306-N16B, which showed higher selectivity for pulmonary endothelial cells (33.6% transfection) with minimal transfection of epithelial (1.5%) and macrophage (1.9%) cells.[2]

Experimental Protocols

Synthesis of this compound Lipidoid

The synthesis of N-series lipidoids, including this compound, involves a two-step process. The first step is the synthesis of the lipid tails containing an amide bond, followed by the Michael addition of these tails to an amine-containing head. While the precise, detailed synthesis protocol for this compound is proprietary to the developing researchers, the general synthetic route has been described.[5]

LNP Formulation

The formulation of this compound LNPs for mRNA encapsulation is achieved through microfluidic mixing, a reproducible method for generating homogenous nanoparticles.[6][7]

Materials:

-

This compound (ionizable cationic lipid)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)[8]

-

Cholesterol[8]

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)[9]

-

Ethanol

Protocol:

-

Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol to prepare the lipid phase. A common molar ratio for similar LNP formulations is approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[8]

-

Dissolve the mRNA in the aqueous buffer.

-

Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and non-encapsulated mRNA.

In Vivo Cre mRNA Delivery and Analysis

This protocol outlines the procedure for evaluating the in vivo transfection efficiency of this compound LNPs using Ai14 reporter mice.[2][4]

Materials:

-

Ai14 Cre reporter mice

-

This compound LNPs encapsulating Cre mRNA

-

Sterile PBS

-

Lung dissociation kit

-

Flow cytometry antibodies (e.g., anti-CD31 for endothelial cells, anti-CD45 for immune cells, anti-EpCAM for epithelial cells)

-

Flow cytometer

Protocol:

-

Administer the Cre mRNA-loaded this compound LNPs to Ai14 mice via intravenous (tail vein) injection.

-

After a predetermined time point (e.g., 7 days), humanely euthanize the mice.[4]

-

Perfuse the vasculature with PBS to remove blood from the organs.

-

Harvest the lungs and other organs for analysis.

-

Prepare single-cell suspensions from the lung tissue using a lung dissociation kit and mechanical disruption.[4]

-

Stain the single-cell suspension with fluorescently labeled antibodies specific for different cell surface markers to identify endothelial cells, macrophages, and epithelial cells.

-

Analyze the cells using a flow cytometer, gating on the specific cell populations and quantifying the percentage of tdTomato-positive cells within each gate.[4][10]

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape Pathway

The cellular uptake of LNPs is a complex process primarily mediated by endocytosis.[11] For lung endothelial cells, the specific receptors and pathways involved in the uptake of this compound LNPs are thought to be influenced by the protein corona that forms on the nanoparticle surface upon entering the bloodstream.[12] The composition of this protein corona can direct the LNP to specific cellular receptors.

Once inside the cell, the LNP is trafficked through the endosomal pathway. The acidic environment of the late endosome protonates the tertiary amine of the this compound lipid, leading to a net positive charge of the LNP.[5][13] This charge facilitates the interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm, a critical step known as endosomal escape.[5][14]

Cellular uptake and endosomal escape of this compound LNPs.

Experimental Workflow for In Vivo Transfection Analysis

The following diagram illustrates the key steps in the experimental workflow to assess the in vivo transfection efficiency of this compound LNPs.

Workflow for in vivo analysis of this compound LNP transfection.

Conclusion

The this compound lipidoid represents a significant advancement in the field of mRNA delivery, offering a promising solution for targeting non-liver tissues, particularly the lungs. The data and protocols presented in this guide provide a foundation for researchers and drug developers to explore the potential of this compound-based LNPs for a range of therapeutic applications targeting pulmonary diseases. Further research into the precise mechanisms of cellular uptake and the optimization of LNP formulations will continue to enhance the therapeutic potential of this technology.

References

- 1. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. [PDF] Linkage between endosomal escape of LNP-mRNA and loading into EVs for transport to other cells | Semantic Scholar [semanticscholar.org]

- 4. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomol.com [biomol.com]

- 10. Rapid, Single-Cell Analysis and Discovery of Vectored mRNA Transfection In Vivo with a loxP-Flanked tdTomato Reporter Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lipid Nanoparticles for Nucleic Acid Delivery to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 113-N16B Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation of lipid nanoparticles (LNPs) using the novel ionizable cationic lipid 113-N16B. This lipid is a component of the N-series of lipids designed for selective delivery of messenger RNA (mRNA) to the lungs, particularly targeting pulmonary endothelial cells, macrophages, and epithelial cells.[1] This protocol is based on the findings from Qiu M, et al. (2022) published in the Proceedings of the National Academy of Sciences (PNAS).

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA. The this compound lipid is an ionizable cationic lipid that, when formulated into an LNP, has demonstrated a strong tropism for the lungs following systemic administration.[1] This lung-selective delivery is attributed to the specific chemical properties of the N-series lipids. These LNPs are typically composed of four key components: an ionizable lipid (this compound), a phospholipid (helper lipid), cholesterol, and a PEGylated lipid. The precise molar ratio of these components is critical for the efficacy and biodistribution of the LNPs.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation of this compound LNPs.

Table 1: Lipid Composition and Molar Ratios

| Component | Molar Ratio (%) | Role in Formulation |

| This compound | 35 | Ionizable cationic lipid; facilitates mRNA encapsulation and endosomal escape. |

| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 16 | Helper lipid; aids in LNP stability and membrane fusion. |

| Cholesterol | 46.5 | Structural lipid; enhances LNP stability and rigidity. |

| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) | 2.5 | PEGylated lipid; controls particle size and reduces aggregation. |

Table 2: Formulation and Characterization Parameters

| Parameter | Value/Range | Method of Determination |

| Lipid to mRNA weight ratio | 10:1 | --- |

| Nitrogen to Phosphate (N:P) ratio | ~6:1 | Calculated based on the molar quantities of ionizable lipid and mRNA. |

| Aqueous Buffer | 10 mM Citrate Buffer, pH 4.0 | pH Meter |

| Organic Solvent | 90% Ethanol / 10% Citrate Buffer (pH 4.0) | --- |

| Final Dialysis Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | pH Meter |

| Particle Size (Hydrodynamic Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |

Experimental Protocols

Preparation of Lipid Stock Solutions

-

Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in 90% ethanol.

-

The concentration of each stock solution should be calculated to achieve the desired molar ratios in the final lipid mixture.

LNP Formulation using Microfluidic Mixing

This protocol utilizes a microfluidic mixing device for the rapid and controlled formulation of LNPs.

-

Prepare the Lipid Phase:

-

In a sterile, RNase-free tube, combine the appropriate volumes of the this compound, DOPE, cholesterol, and DMG-PEG2000 stock solutions to achieve the molar ratios specified in Table 1.

-

The final lipid mixture should be in 90% ethanol and 10% citrate buffer (pH 4.0) by volume.[1]

-

-

Prepare the Aqueous Phase:

-

Dilute the mRNA cargo in 10 mM citrate buffer (pH 4.0).

-

The concentration should be calculated to achieve a final lipidoid to mRNA weight ratio of 10:1.[1]

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid phase into one syringe and the aqueous mRNA phase into another.

-

Set the flow rate ratio of the aqueous phase to the lipid phase at 3:1.

-

Initiate mixing at a total flow rate of 10-20 mL/min.

-

-

Dialysis:

-

Immediately after formulation, dialyze the LNP suspension against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 2 hours to remove ethanol and raise the pH.

-

-

Sterilization and Storage:

-

Sterile-filter the final LNP formulation through a 0.2 µm filter.

-

Store the LNPs at 4°C.

-

LNP Characterization

-

Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the LNP suspension in PBS.

-

Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

-

-

mRNA Encapsulation Efficiency:

-

Use a Quant-iT RiboGreen assay kit.

-

Measure the fluorescence of the LNP sample before and after the addition of a lysis buffer (e.g., 2% Triton X-100) to determine the amount of encapsulated and total mRNA, respectively.

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

-

Visualizations

LNP Formulation Workflow

Caption: Workflow for the formulation of this compound lipid nanoparticles.

LNP Characterization Workflow

Caption: Key characterization steps for this compound LNPs.

Proposed Mechanism of Lung-Selective Delivery

Caption: Hypothesized mechanism for lung targeting of this compound LNPs.

References

Step-by-Step Guide for 113-N16B LNP Preparation: Application Notes and Protocols

This document provides a comprehensive guide for the preparation and characterization of lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid 113-N16B. These LNPs are particularly noted for their preferential delivery of mRNA to pulmonary endothelial cells.[1] This protocol is intended for researchers, scientists, and drug development professionals engaged in the formulation of nucleic acid delivery systems.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, exemplified by their use in mRNA vaccines. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[2] The ionizable lipid is crucial for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm. This compound is a novel ionizable lipid that has demonstrated a remarkable capacity for targeted mRNA delivery to the lungs.[1][3]

This guide will detail the materials, equipment, and step-by-step procedures for the formulation of this compound LNPs using a microfluidic-based method, followed by protocols for their characterization.

Materials and Equipment

Lipids and Nucleic Acids

-

Ionizable Cationic Lipid: this compound

-

Phospholipid (Helper Lipid): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Structural Lipid: Cholesterol

-

PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Nucleic Acid: mRNA (e.g., encoding a reporter protein like luciferase or a therapeutic protein)

-

Solvent: Ethanol (200 proof, anhydrous)

Buffers

-

Aqueous Phase Buffer: 50 mM Sodium Citrate, pH 4.0

-

Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Equipment

-

Microfluidic mixing system (e.g., NanoAssemblr Benchtop from Precision NanoSystems)

-

Syringe pumps

-

Glass syringes

-

Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

-

Fluorometer and Quant-iT RiboGreen RNA Assay Kit

-

Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)

-

Sterile, RNase-free consumables (e.g., microcentrifuge tubes, pipette tips)

Experimental Protocols

Preparation of Stock Solutions

-

Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. The exact concentrations will depend on the desired final lipid concentration and batch size. A typical starting concentration is 10-20 mg/mL.

-

Lipid Mixture (Organic Phase): Combine the lipid stock solutions in the appropriate molar ratio to achieve the desired formulation. A standard molar ratio for similar ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[4][5] For a this compound formulation, this would be:

-

This compound: 50 mol%

-

DSPC: 10 mol%

-

Cholesterol: 38.5 mol%

-

DMG-PEG 2000: 1.5 mol%

-

-

mRNA Solution (Aqueous Phase): Dilute the mRNA stock in the 50 mM Sodium Citrate buffer (pH 4.0) to the desired concentration.